Physicochemical Property Comparison: Target Compound vs. Carbophenothion
Computed and predicted physicochemical properties for the target compound can be benchmarked against experimentally determined values for the structural analog carbophenothion (CAS 786-19-6). The target compound (CAS 5823-17-6) has a predicted density of 1.282 g/cm³ and a boiling point of 371.2 °C at 760 mmHg [1]. In contrast, carbophenothion is reported with an experimental density of 1.271–1.29 g/cm³ and a boiling point of 82 °C at 0.01 mmHg [2]. This comparison is fundamentally flawed due to the vastly different pressure conditions for the boiling point measurement, preventing any meaningful quantitative conclusion about relative volatility or thermal stability.
| Evidence Dimension | Density and Boiling Point |
|---|---|
| Target Compound Data | Density: 1.282 g/cm³ (predicted); Boiling Point: 371.2 °C at 760 mmHg (predicted) |
| Comparator Or Baseline | Carbophenothion: Density 1.271-1.29 g/cm³ (experimental); Boiling Point 82 °C at 0.01 mmHg (experimental) |
| Quantified Difference | Boiling point data non-comparable due to pressure mismatch; density values are similar within experimental/computational error. |
| Conditions | Predicted vs. experimental data, pressure conditions differ for boiling point. |
Why This Matters
The failure to find directly comparable data underscores the risk of making selection decisions based on disparate data sources for this compound class.
- [1] YYBYY Chemical Database. Physicochemical properties for CAS 5823-17-6. View Source
- [2] Carbophenothion Data Summary. ptable.com (sourced from Drugfuture & Merck Index). View Source
